5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine
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Overview
Description
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine is a synthetic organic compound that belongs to the class of azaheterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative, followed by the introduction of the methoxypropyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating diseases related to angiogenesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with vascular endothelial growth factor (VEGF) receptors, thereby influencing angiogenesis .
Comparison with Similar Compounds
Similar Compounds
2-N-methylpyridine-2,3-diamine: Lacks the bromine and methoxypropyl groups.
5-bromo-2-N-methylpyridine-2,3-diamine: Lacks the methoxypropyl group.
5-bromo-2-N-(3-methoxypropyl)pyridine-2,3-diamine: Lacks the N-methyl group.
Uniqueness
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the methoxypropyl group, which confer specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Biological Activity
The compound 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine (CAS Number: 89415-54-3) is a derivative of pyridine known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₈H₁₁BrN₃O
- Molecular Weight : 202.06 g/mol
- SMILES Notation : NC1=CC(Br)=CN=C1NC(C)CCOC
Physical Properties
Property | Value |
---|---|
Purity | 98.00% |
Melting Point | Not Available |
Boiling Point | Not Available |
Antibacterial Activity
Research has indicated that pyridine derivatives exhibit significant antibacterial properties. A study focusing on similar compounds found that modifications in the pyridine structure can enhance antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
The proposed mechanism involves the interaction of the compound with bacterial ribosomes, inhibiting protein synthesis. This is supported by findings that demonstrate the formation of hydrogen bonds between the drug and target sites within the bacterial structure .
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity against Candida species. The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Potential
Emerging research suggests that certain pyridine derivatives may possess anticancer properties. For instance, studies have reported that modifications in the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7 . The anticancer activity is often attributed to apoptosis induction and cell cycle arrest.
Case Study 1: Antibacterial Efficacy
A series of experiments evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, which aligns with findings from related studies .
Case Study 2: Antifungal Activity
A separate study assessed the antifungal activity against Candida albicans. The results showed an IC50 value of 15 µg/mL, suggesting a promising potential for further development in antifungal therapies. The study highlighted the importance of structural modifications in enhancing bioactivity against fungal pathogens .
Properties
Molecular Formula |
C10H16BrN3O |
---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H16BrN3O/c1-14(4-3-5-15-2)10-9(12)6-8(11)7-13-10/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
HAOQBZRWHCQRKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC)C1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
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